chetal ditiolici

Dithioketals, also known as dithiocarbonyl compounds, are a class of organic sulfur-containing compounds with the general formula R₂C=S=O. They play a crucial role in synthetic chemistry and have diverse applications due to their unique structural characteristics. Dithioketals can be prepared from ketones and thiourea or carbon disulfide through various chemical reactions such as condensation, addition, and substitution. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers due to their ability to facilitate cyclization and ring-opening reactions. Additionally, they exhibit interesting reactivity towards nucleophiles, making them valuable tools for medicinal chemistry and organic transformations.

Dithioketals can also be employed as ligands in coordination chemistry, acting as bridging or monodentate ligands depending on the specific structure. Their thioether groups allow for versatile functionalization, enabling their use in a wide range of applications from catalysis to drug discovery. Due to their reactive nature and structural flexibility, dithioketals continue to be of great interest to researchers across multiple disciplines within chemistry.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

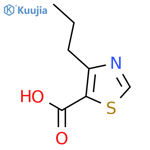

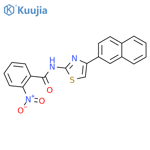

|

| 177-58-2 | C18H30S3 |

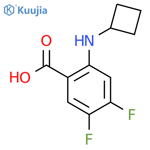

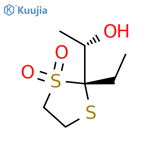

|

1,3-Dithiolane-2-methanol,2-ethyl-alpha-methyl-,1,1-dioxide,(alphaS,2R)-(9CI) | 519059-64-4 | C7H14O3S2 |

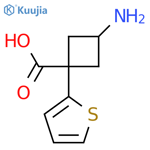

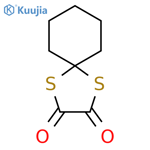

|

1,4-dithiaspiro[4.5]decane-2,3-dione | 4475-47-2 | C8H10O2S2 |

|

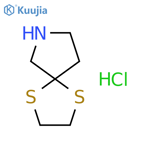

1,4-Dithia-7-azaspiro4.4nonane, hydrochloride | 958451-81-5 | C6H12ClNS2 |

|

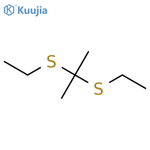

Acetone diethyl dithioacetal | 14252-45-0 | C7H16S2 |

|

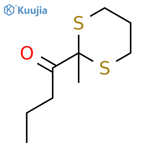

1-Butanone, 1-(2-methyl-1,3-dithian-2-yl)- | 121829-97-8 | C9H16OS2 |

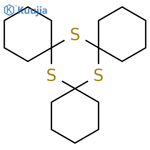

|

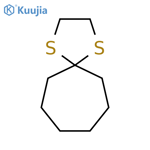

1,4-dithiaspiro[4.6]undecane | 184-32-7 | C9H16S2 |

|

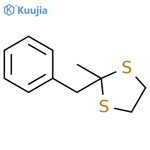

2-benzyl-2-methyl-1,3-dithiolane | 20137-72-8 | C11H14S2 |

|

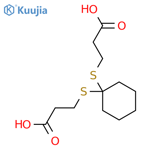

3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid | 4265-55-8 | C12H20O4S2 |

|

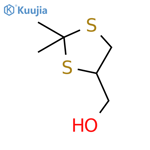

(2,2-dimethyl-1,3-dithiolan-4-yl)methanol | 5694-47-3 | C6H12OS2 |

Letteratura correlata

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

2. Book reviews

-

3. Book reviews

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

Fornitori consigliati

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati